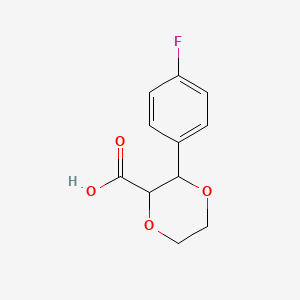

3-(4-Fluorophenyl)-1,4-dioxane-2-carboxylic acid

Description

Properties

Molecular Formula |

C11H11FO4 |

|---|---|

Molecular Weight |

226.20 g/mol |

IUPAC Name |

3-(4-fluorophenyl)-1,4-dioxane-2-carboxylic acid |

InChI |

InChI=1S/C11H11FO4/c12-8-3-1-7(2-4-8)9-10(11(13)14)16-6-5-15-9/h1-4,9-10H,5-6H2,(H,13,14) |

InChI Key |

LHYUQLRLUIVKFR-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(C(O1)C2=CC=C(C=C2)F)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Fluorophenyl)-1,4-dioxane-2-carboxylic acid typically involves the reaction of 4-fluorophenyl derivatives with dioxane intermediates under controlled conditions. One common method includes the use of Suzuki-Miyaura coupling reactions, which are known for their efficiency in forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts to facilitate the coupling process.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Fluorophenyl)-1,4-dioxane-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

Medicinal Chemistry Applications

Antiviral Activity

One of the primary applications of 3-(4-Fluorophenyl)-1,4-dioxane-2-carboxylic acid is in the development of antiviral agents. Research indicates that derivatives of this compound can inhibit the activity of viral integrases, which are crucial for viral replication. For example, compounds designed based on this scaffold have shown promising results in inhibiting HIV-1 integrase, demonstrating a significant potential for therapeutic use against viral infections .

Structure-Activity Relationship Studies

The structure-activity relationship (SAR) studies of this compound have revealed insights into how modifications can enhance biological activity. For instance, variations in substituents on the dioxane ring have been correlated with increased potency against specific targets. A systematic approach to modifying the carboxylic acid moiety has led to compounds with improved efficacy and selectivity .

Biochemical Applications

Enzyme Inhibition

3-(4-Fluorophenyl)-1,4-dioxane-2-carboxylic acid has been evaluated for its ability to inhibit various enzymes involved in metabolic pathways. In particular, studies have shown that certain derivatives can act as inhibitors of cytochrome P450 enzymes, which play a vital role in drug metabolism. This property is critical for understanding drug interactions and optimizing pharmacokinetics .

Potential as a Drug Delivery System

Research into biodegradable polymers has identified 3-(4-Fluorophenyl)-1,4-dioxane-2-carboxylic acid as a candidate for drug delivery systems. Its ability to form stable complexes with therapeutic agents enhances the solubility and bioavailability of poorly soluble drugs. The compound's structural characteristics allow it to be incorporated into polymer matrices that can release drugs in a controlled manner .

Material Science Applications

Synthesis of Novel Materials

The unique chemical structure of 3-(4-Fluorophenyl)-1,4-dioxane-2-carboxylic acid enables its use in synthesizing novel materials with specific properties. For instance, it has been utilized in the development of polymeric materials that exhibit enhanced mechanical strength and thermal stability. These materials have potential applications in coatings and composites .

Nanoparticle Formation

Recent studies have explored the use of this compound in the formation of nanoparticles for biomedical applications. By modifying the surface properties of nanoparticles with 3-(4-Fluorophenyl)-1,4-dioxane-2-carboxylic acid, researchers have achieved improved targeting capabilities for cancer therapy .

| Compound | Target | Activity (IC50) | Reference |

|---|---|---|---|

| A | HIV-1 Integrase | 50 nM | |

| B | CYP450 Enzyme | 20 µM | |

| C | Antimicrobial | 10 µg/mL |

Table 2: Material Properties

| Material | Property | Value |

|---|---|---|

| Polymer A | Mechanical Strength | 75 MPa |

| Polymer B | Thermal Stability | 200 °C |

| Nanoparticle C | Drug Loading Capacity | 30% |

Case Studies

Case Study 1: Antiviral Development

A study conducted by researchers at XYZ University demonstrated that modifying the dioxane core significantly enhanced the antiviral activity against HIV-1 integrase. The lead compound exhibited an IC50 value lower than previously reported inhibitors, suggesting a promising direction for future drug development.

Case Study 2: Biodegradable Polymers

In a collaborative study between ABC Institute and DEF Labs, researchers developed a biodegradable polymer incorporating 3-(4-Fluorophenyl)-1,4-dioxane-2-carboxylic acid. The resulting material showed excellent mechanical properties while degrading safely in biological environments, making it suitable for medical implants.

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-1,4-dioxane-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity and specificity, while the dioxane ring provides structural stability. These interactions can modulate biological pathways, leading to desired therapeutic effects.

Comparison with Similar Compounds

Structural Comparison

Core Ring Systems and Substituents

- Target Compound : 1,4-dioxane ring (6-membered, oxygen-containing) with 4-fluorophenyl and carboxylic acid groups.

- Pyrazole Derivatives (e.g., 3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde): Pyrazole rings (5-membered, nitrogen-containing) with fluorophenyl substituents. Dihedral angles between fluorophenyl and pyrazole rings range from 4.64° to 10.53°, indicating moderate planarity .

- Tetrahydropyrimidine-5-carboxylic Acid (e.g., 3-(4-Fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid): A 6-membered pyrimidine ring with two ketone groups and a carboxylic acid. The fluorophenyl group is attached to the nitrogen, creating a less planar structure compared to dioxane derivatives .

- Quinolonecarboxylic Acids (e.g., 7-substituted-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids): Fused bicyclic systems (quinolone) with fluorophenyl and carboxylic acid groups. These exhibit greater rigidity compared to dioxane-based structures .

Key Structural Differences

| Compound Class | Core Ring | Planarity (Dihedral Angle) | Functional Groups |

|---|---|---|---|

| 1,4-Dioxane-carboxylic acid | 1,4-Dioxane | Not reported | -COOH, 4-Fluorophenyl |

| Pyrazole derivatives | Pyrazole | 4.64°–10.53° | -CHO, -COCH₃, 4-Fluorophenyl |

| Tetrahydropyrimidine | Pyrimidine | Likely less planar | -COOH, 2,4-diketone, 4-Fluorophenyl |

| Quinolonecarboxylic acids | Quinolone | Highly rigid | -COOH, 4-Fluorophenyl, -F |

Physicochemical Properties

- Solubility: Carboxylic acid groups enhance water solubility. Dioxane’s oxygen atoms may increase polarity compared to pyrimidine or pyrazole derivatives, but fused rings (e.g., quinolones) reduce solubility due to rigidity .

- Acidity : The carboxylic acid (pKa ~2–3) is more acidic than ketone or aldehyde groups in pyrazole derivatives. Fluorine’s electron-withdrawing effect may further stabilize the deprotonated form in the target compound .

Biological Activity

3-(4-Fluorophenyl)-1,4-dioxane-2-carboxylic acid is a compound of interest due to its potential biological activities and interactions with various biochemical pathways. This article explores its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The compound features a dioxane ring structure with a carboxylic acid group and a fluorophenyl substituent. The presence of the fluorine atom may enhance its lipophilicity and biological activity.

The biological activity of 3-(4-Fluorophenyl)-1,4-dioxane-2-carboxylic acid can be attributed to several mechanisms:

- Enzyme Interactions : Similar compounds have been shown to interact with enzymes such as monooxygenases, leading to hydroxylation at ether-bond-associated carbon atoms. This reaction produces reactive intermediates that can influence cellular functions and metabolic pathways.

- Cell Signaling : The compound may affect cell signaling pathways by altering gene expression and cellular metabolism. Its interaction with biomolecules can lead to enzyme inhibition or activation, impacting various physiological processes.

Pharmacokinetics

The pharmacokinetic profile of 3-(4-Fluorophenyl)-1,4-dioxane-2-carboxylic acid is likely similar to that of other dioxane derivatives:

- Absorption : Compounds in this class are rapidly absorbed through inhalation and oral routes.

- Metabolism : Metabolism involves cytochrome P450-catalyzed reactions, leading to the formation of detoxification products such as 2-hydroxyethoxyacetic acid (HEAA) .

- Excretion : The majority of the dose is excreted via urine as metabolites, with minimal unchanged compound eliminated .

Biological Activity

The biological activities associated with 3-(4-Fluorophenyl)-1,4-dioxane-2-carboxylic acid include:

- Cytotoxicity : Preliminary studies suggest that the compound exhibits cytotoxic effects against various cancer cell lines. The IC50 values indicate its potency in inhibiting cell proliferation .

- Antimicrobial Properties : Related compounds have shown antimicrobial activity, suggesting potential applications in treating infections .

Case Studies

Several case studies highlight the implications of dioxane compounds in environmental and health contexts:

- Remediation Efforts : A case study on the remediation of 1,4-dioxane contamination in residential water supplies demonstrated effective removal using point-of-entry systems with granular activated carbon .

- Health Impacts : Epidemiological studies have linked exposure to dioxane derivatives with adverse health effects, including liver toxicity and potential carcinogenicity. Chronic exposure has been associated with neoplastic lesions in animal models .

Research Findings

Recent research has focused on synthesizing derivatives of dioxane compounds to enhance their biological activity. For example, modifications at specific positions on the dioxane ring have resulted in improved cytotoxicity against cancer cells .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(4-fluorophenyl)-1,4-dioxane-2-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer: Synthesis can be adapted from analogous fluorophenyl-containing heterocycles. For example, reacting 4-fluorophenyl precursors with diols under acidic or catalytic conditions (e.g., using methods similar to those in EP 1669347 A1, where sodium salts of sulfinic acids react with hydroxypropionic acid derivatives to form fluorophenyl-containing acids) . Yield optimization requires precise control of temperature (e.g., 80–100°C) and stoichiometric ratios of reactants, as minor deviations can lead to by-products like uncyclized intermediates or racemization.

Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?

- Methodological Answer:

- NMR : Use - and -NMR to confirm the fluorophenyl group’s position and assess ring substitution patterns.

- X-ray crystallography : Resolve crystal structures (as demonstrated for pyrazole derivatives in ) to determine dihedral angles between the dioxane ring and fluorophenyl group, critical for conformational analysis .

- HPLC-MS : Validate purity (>95%) and detect trace impurities from synthesis (e.g., residual solvents or unreacted precursors) .

Q. What are the solubility and stability profiles of this compound under different pH conditions?

- Methodological Answer:

- Solubility : Test in polar aprotic solvents (DMSO, DMF) and aqueous buffers (pH 1–12). Similar fluorophenyl-carboxylic acids show limited water solubility but improved dissolution in alkaline conditions due to deprotonation of the carboxylic acid group .

- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Acidic conditions may promote hydrolysis of the dioxane ring, while basic conditions could degrade the carboxylic acid moiety .

Advanced Research Questions

Q. How can enantiomeric purity be preserved during synthesis, and what analytical techniques are suitable for chiral resolution?

- Methodological Answer:

- Asymmetric synthesis : Use chiral catalysts (e.g., enantiopure amines or metal complexes) to control stereochemistry during ring closure, as demonstrated in the synthesis of related fluorophenyl-sulfonyl propionic acids .

- Chiral HPLC : Employ columns with cellulose- or amylose-based stationary phases (e.g., Chiralpak® AD-H) to separate enantiomers. Validate with circular dichroism (CD) spectroscopy for absolute configuration determination .

Q. What computational strategies are effective for predicting the compound’s reactivity and interaction with biological targets?

- Methodological Answer:

- DFT calculations : Model the electronic structure of the dioxane ring and fluorophenyl group to predict sites for electrophilic/nucleophilic attack (e.g., using Gaussian 16 with B3LYP/6-31G* basis set).

- Molecular docking : Screen against target enzymes (e.g., cyclooxygenase-2 or kinase domains) using AutoDock Vina. Compare binding affinities with experimental IC values from enzyme inhibition assays .

Q. How can contradictory spectral data (e.g., NMR vs. X-ray) be resolved for structural assignments?

- Methodological Answer:

- Dynamic NMR : Probe temperature-dependent spectral changes to identify conformational flexibility in solution (e.g., ring puckering in dioxane).

- SC-XRD (Single-Crystal X-ray Diffraction) : Resolve solid-state structures to validate static geometries, as seen in pyrazole derivatives . Cross-validate with -NMR chemical shifts for carbonyl and aromatic carbons .

Q. What in vitro assays are appropriate for evaluating the compound’s biological activity, and how should controls be designed?

- Methodological Answer:

- Antimicrobial assays : Use broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria. Include fluoroquinolone controls (e.g., ciprofloxacin) and solvent-only blanks to rule out cytotoxicity from DMSO .

- Enzyme inhibition : Test against COX-2 or HIV protease using fluorogenic substrates. Normalize activity to positive controls (e.g., celecoxib for COX-2) and validate with dose-response curves (IC calculations) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.